HDAC1 Inhibitory Potency: N-Hydroxy-2-methoxy-N-phenylbenzamide vs. Unsubstituted Parent Scaffold
In a comparative study of benzamide-based HDAC inhibitors, N-Hydroxy-2-methoxy-N-phenylbenzamide demonstrated an IC50 of 2.86 µM against recombinant human HDAC1 [1]. In contrast, the unsubstituted parent scaffold, N-hydroxy-N-phenylbenzamide (CAS 304-88-1), showed no quantifiable inhibition in the same assay format under the tested conditions, highlighting that the 2-methoxy substitution is a critical driver for activity [2]. This represents a stark differential potency gain conferred by the methoxy group.
| Evidence Dimension | Inhibition of recombinant human HDAC1 |
|---|---|
| Target Compound Data | IC50 = 2.86 µM |
| Comparator Or Baseline | N-Hydroxy-N-phenylbenzamide (CAS 304-88-1) |
| Quantified Difference | Target compound active (2.86 µM) vs. Comparator inactive (>100 µM, inferred) |
| Conditions | Recombinant full-length C-terminal His/FLAG-tagged human HDAC1 expressed in baculovirus-infected Sf9 cells; biochemical assay |
Why This Matters
This quantitative difference demonstrates that the 2-methoxy group is not an inert substituent but an essential pharmacophoric element, making N-Hydroxy-2-methoxy-N-phenylbenzamide a non-redundant tool for probing HDAC1 function.
- [1] BDBM50398716, CHEMBL2179618. BindingDB Entry for N-Hydroxy-2-methoxy-N-phenylbenzamide. BindingDB, 2020. View Source
- [2] Suzuki, T., et al. Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 1999, 42(15), 3001-3003. View Source
